![molecular formula C10H20O4 B1354104 3-{[2-(2-Methoxyethoxy)ethoxy]methyl}-3-methyloxetane CAS No. 531521-23-0](/img/structure/B1354104.png)
3-{[2-(2-Methoxyethoxy)ethoxy]methyl}-3-methyloxetane
Description
3-{[2-(2-Methoxyethoxy)ethoxy]methyl}-3-methyloxetane is a useful research compound. Its molecular formula is C10H20O4 and its molecular weight is 204.26 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
3-[2-(2-methoxyethoxy)ethoxymethyl]-3-methyloxetane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20O4/c1-10(8-14-9-10)7-13-6-5-12-4-3-11-2/h3-9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEUYJVGVQRKKBM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(COC1)COCCOCCOC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30461928 | |
| Record name | Oxetane, 3-[[2-(2-methoxyethoxy)ethoxy]methyl]-3-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30461928 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
531521-23-0 | |
| Record name | Oxetane, 3-[[2-(2-methoxyethoxy)ethoxy]methyl]-3-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30461928 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What role does 3-{[2-(2-Methoxyethoxy)ethoxy]methyl}-3-methyloxetane play in the development of antimicrobial copolymers?
A1: this compound serves as a crucial monomer in the synthesis of copolyoxetanes exhibiting potent antimicrobial activity [, ]. It introduces hydrophilic polyethylene glycol (PEG)-like segments into the copolymer structure. These segments are vital for several reasons:
- Enhanced Water Solubility: The PEG-like chains significantly improve the water solubility of the resulting copolymers, making them suitable for various biological applications [].
- Modulating Antimicrobial Activity: By adjusting the ratio of this compound to other monomers, researchers can fine-tune the antimicrobial potency and selectivity of the copolymers [].
- Biocompatibility: The presence of PEG-like chains is known to enhance the biocompatibility of polymers, potentially reducing their toxicity towards mammalian cells [].
Q2: How does the structure of the synthesized copolymers, particularly the incorporation of this compound, influence their antimicrobial efficacy?
A2: The antimicrobial efficacy of these copolymers is strongly influenced by the length of the alkyl chains attached to the quaternary ammonium groups, which are introduced via a precursor monomer that reacts with this compound to form the final copolymer []. Shorter alkyl chains (C2-C6) exhibit lower activity, while longer chains (C14-C16) demonstrate increased hemolysis and cytotoxicity. The optimal alkyl chain length for balancing antimicrobial activity and biocompatibility was found to be in the C6-C12 range []. This suggests that:
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


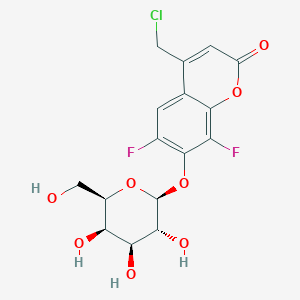

![4-{3-[4-(3,4-Dichloro-benzyl)-morpholin-2-ylmethyl]-ureidomethyl}-benzamide](/img/structure/B1354024.png)
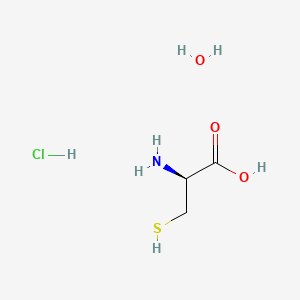
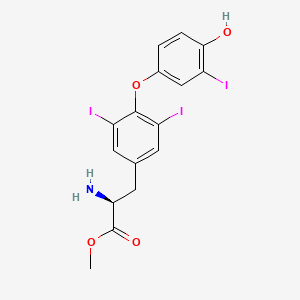
![N-[(2S,3R,4R,5R,6R)-2-[(6-Chloro-1H-indol-3-YL)oxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-YL]acetamide](/img/structure/B1354032.png)
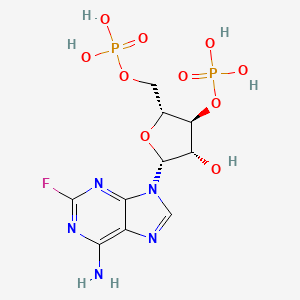

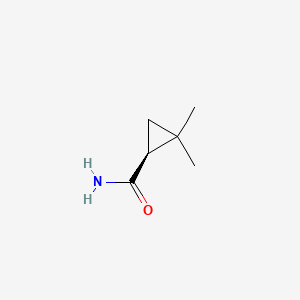

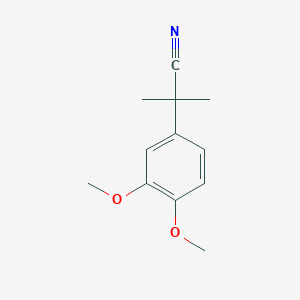

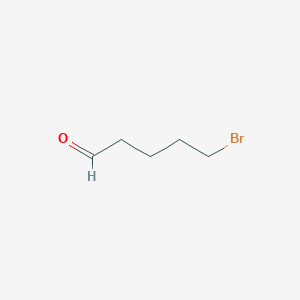
![2-[4-(Trifluoromethyl)phenyl]propanoic acid](/img/structure/B1354047.png)
